N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a complex organic compound. Structurally, it belongs to the pyrazolo[3,4-d]pyrimidine class and is characterized by the presence of a furan-2-carboxamide moiety, a methylthio group, and a pyrrolidine ring. This compound is gaining interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions : The synthesis of N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide typically involves a multi-step process. One common approach starts with the formation of the pyrazolo[3,4-d]pyrimidine core via condensation reactions involving appropriate heterocyclic precursors. The methylthio group is introduced through methylation reactions, while the pyrrolidin-1-yl substituent can be added via nucleophilic substitution. The final step involves coupling with furan-2-carboxylic acid to form the amide bond. Typical conditions include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
: On an industrial scale, the production of this compound might leverage continuous flow chemistry to enhance efficiency and scalability. Key steps include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions : This compound undergoes various chemical reactions, including:
Oxidation
: The methylthio group can be oxidized to a sulfoxide or sulfone using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction
: The amide bond can be reduced to an amine under conditions involving lithium aluminum hydride (LAH).
Substitution
: The pyrrolidine ring can be modified through nucleophilic substitution reactions, using reagents like alkyl halides.
Common Reagents and Conditions
: Typical reagents include hydrogen peroxide for oxidation, LAH for reduction, and alkyl halides for substitution reactions. Common conditions involve controlled temperatures and specific solvent environments to ensure the desired reactivity.
Major Products
: The major products depend on the type of reaction. For instance, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the amide yields primary amines. Substitution reactions on the pyrrolidine ring produce various alkylated derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry
: It serves as a building block for synthesizing complex molecules in organic chemistry.
Biology
: It is investigated for its potential as a bioactive molecule, influencing various biological pathways.
Medicine
: Preliminary studies suggest it may have therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
: Its unique structure makes it a candidate for developing novel materials with specialized properties.
Mechanism of Action
The mechanism by which N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets It may act as an inhibitor or modulator of particular enzymes, affecting biochemical pathways related to disease processes
Comparison with Similar Compounds
Similar Compounds : Compounds such as N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is compared to other pyrazolo[3,4-d]pyrimidines, such as those with different alkyl or aryl substitutions on the pyrazole or pyrimidine rings. Similar compounds include N-(2-(6-(ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide and N-(2-(6-(methylthio)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide.
Highlighting Uniqueness
: The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity profiles compared to its analogs.
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Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-26-17-20-14(22-7-2-3-8-22)12-11-19-23(15(12)21-17)9-6-18-16(24)13-5-4-10-25-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,18,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJELYLRJSOVFPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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